

# An In-depth Technical Guide to the Structural Differences Between Primeverose and Gentiobiose

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## Compound of Interest

Compound Name: Primeverose

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## Executive Summary

**Primeverose** and gentiobiose are both disaccharides, yet their subtle structural distinctions give rise to different chemical and biological properties. This technical guide provides a comprehensive comparison of the core structural features of **primeverose** and gentiobiose, focusing on the key differences in their monosaccharide composition and the implications for their three-dimensional structure and function. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who require a detailed understanding of these two important carbohydrate molecules.

## Core Structural Differences

The fundamental difference between **primeverose** and gentiobiose lies in their constituent monosaccharides. Both are reducing disaccharides linked by a  $\beta(1 \rightarrow 6)$  glycosidic bond. However, their compositions are as follows:

- Gentiobiose: Composed of two D-glucose units. Its systematic name is  $\beta$ -D-glucopyranosyl-(1  $\rightarrow$  6)-D-glucopyranose.[1][2]
- **Primeverose**: Composed of one D-glucose unit and one D-xylose unit. Its systematic name is  $\beta$ -D-xylopyranosyl-(1  $\rightarrow$  6)-D-glucose.[3][4]

This variation in one of the monosaccharide units—a hexose (glucose) in gentiobiose versus a pentose (xylose) in **primeverose**—is the primary determinant of their distinct structural and, consequently, functional characteristics.

## Quantitative Structural Data

A direct comparison of the physicochemical and spectroscopic properties of **primeverose** and gentiobiose reveals the impact of their compositional difference.

Property	Primeverose	Gentiobiose	Reference
Molecular Formula	$C_{11}H_{20}O_{10}$	$C_{12}H_{22}O_{11}$	[2][3]
Molecular Weight	312.27 g/mol	342.30 g/mol	[2][3]
Melting Point	209-210 °C	190-195 °C	[2][4]
Optical Rotation $[\alpha]D$	-3.2° (in H <sub>2</sub> O)	+10.6° (final, in H <sub>2</sub> O)	[4][5]

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the detailed structure of carbohydrates. The chemical shifts of the carbon and proton nuclei are highly sensitive to their local electronic environment, providing a fingerprint of the molecule's structure.

Table 2: Comparative <sup>13</sup>C NMR Chemical Shifts (ppm)

Carbon Atom	Primeverose (D <sub>2</sub> O)	Gentiobiose (D <sub>2</sub> O)
Glucose Residue		
C-1	96.9	96.8
C-2	74.9	75.0
C-3	77.9	77.9
C-4	71.6	71.7
C-5	76.5	76.6
C-6	69.8	69.9
Xylose/Glucose Residue		
C-1'	104.5	104.1
C-2'	74.8	74.9
C-3'	77.7	77.8
C-4'	71.3	71.5
C-5'	66.7	77.8
C-6'	-	62.5

Note: The chemical shifts are approximate and can vary slightly based on experimental conditions. The data for **primeverose** is inferred from related studies and databases, while the gentiobiose data is more readily available.

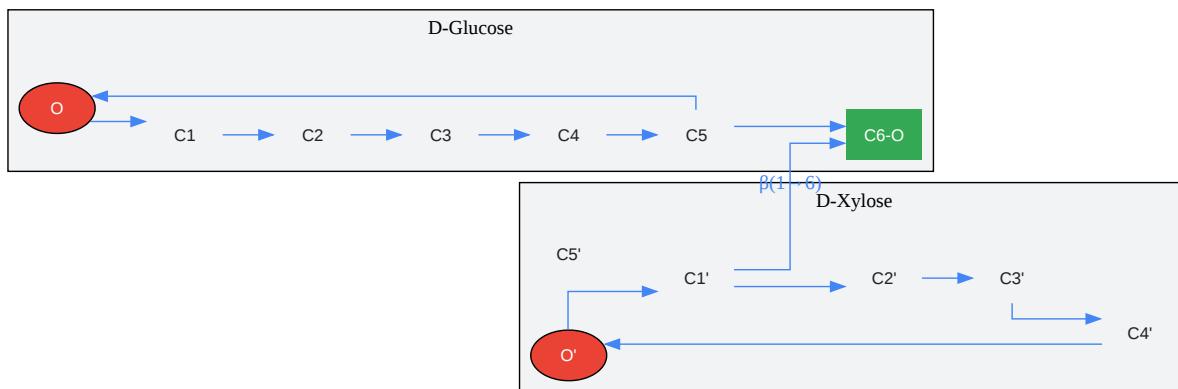
Table 3: Comparative <sup>1</sup>H NMR Chemical Shifts (ppm)

Proton	Primeverose (D <sub>2</sub> O)	Gentiobiose (D <sub>2</sub> O)
Glucose Residue		
H-1 (α)	5.22 (d)	5.23 (d)
H-1 (β)	4.65 (d)	4.66 (d)
Xylose/Glucose Residue		
H-1'	4.40 (d)	4.51 (d)

Note: Only the anomeric proton shifts are highlighted for simplicity. A full assignment would include all proton resonances.

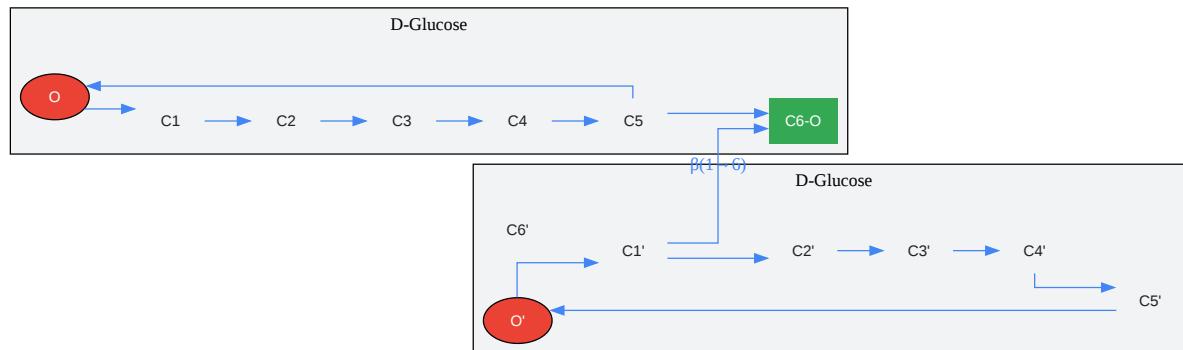
## Structural Visualization

The structural differences can be visualized using molecular diagrams.



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Caption: Structure of **Primeverose**.



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Caption: Structure of Gentiobiose.

## Experimental Protocols for Structural Elucidation

The structural determination of disaccharides like **primeverose** and gentiobiose relies on a combination of spectroscopic and chemical methods.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

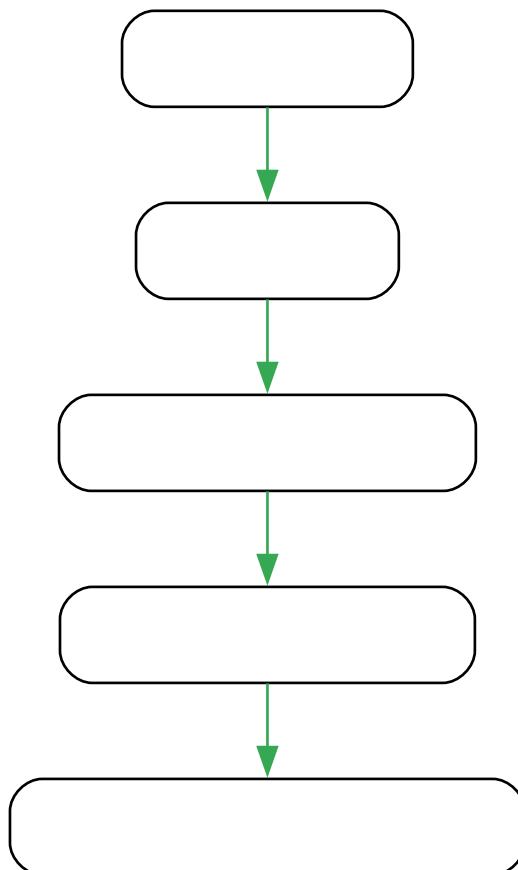
Objective: To determine the connectivity, stereochemistry, and conformation of the disaccharide.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified disaccharide in 0.5 mL of deuterium oxide ( $D_2O$ ).
- $^1H$  NMR Spectroscopy: Acquire a one-dimensional  $^1H$  NMR spectrum to identify the anomeric protons and their coupling constants, which indicate the  $\alpha$  or  $\beta$  configuration of the disaccharide.

glycosidic linkage.

- $^{13}\text{C}$  NMR Spectroscopy: Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum to identify the number of unique carbon environments. The chemical shift of C-6 of the glucose residue is indicative of substitution at this position.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC):
  - COSY (Correlation Spectroscopy): Establishes proton-proton couplings within each monosaccharide ring.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton of one residue and the carbon at the linkage position of the other residue.



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Caption: NMR Spectroscopy Workflow.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern, which aids in confirming the monosaccharide composition and linkage position.

Methodology:

- Sample Preparation: The disaccharide can be analyzed directly or after derivatization (e.g., permethylation) to enhance volatility and provide more informative fragmentation.
- Ionization: Electrospray ionization (ESI) is commonly used for carbohydrates.
- MS Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.
- Tandem MS (MS/MS): Select the parent ion and induce fragmentation. The resulting fragment ions provide information about the glycosidic linkage. Cleavage of the glycosidic bond is a characteristic fragmentation pathway. The mass difference between the parent ion and fragment ions corresponds to the mass of the constituent monosaccharides. For example, in the MS/MS spectrum of gentiobiose, a characteristic loss of a hexose unit (162 Da) would be observed. For **primeverose**, losses of both a pentose (132 Da) and a hexose (162 Da) unit would be expected depending on the fragmentation pathway.

Table 4: Expected Key MS/MS Fragments (Positive Ion Mode,  $[M+Na]^+$ )

Disaccharide	Parent Ion (m/z)	Key Fragment Ions (m/z)	Interpretation
Primeverose	335.1	203.1, 185.1	Loss of xylose, Loss of xylose and $H_2O$
Gentiobiose	365.1	203.1, 185.1	Loss of glucose, Loss of glucose and $H_2O$

## Conclusion

The structural distinction between **primeverose** and gentiobiose, originating from the substitution of a D-xylose for a D-glucose unit, has significant implications for their chemical and biological profiles. This guide provides a foundational understanding of these differences through a comparative analysis of their quantitative data and the experimental methodologies used for their characterization. A thorough grasp of these structural nuances is essential for researchers in glycobiology, natural product chemistry, and drug development for the rational design and synthesis of carbohydrate-based therapeutics and probes.

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